Cas no 34391-10-1 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))
![Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure](https://de.kuujia.com/scimg/cas/34391-10-1x500.png)
34391-10-1 structure
Produktname:Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
- LogP
- Milliamine
- 34391-10-1
- [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate
- Milliamin
- Milliamine A
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl)amino)-, 4-((acetyloxy)methyl)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
-
- Inchi: InChI=1S/C45H49N3O10/c1-23-21-44-24(2)19-31-35(43(31,4)5)30(38(44)52)20-26(22-57-25(3)49)37(51)45(44,56)39(23)58-42(55)27-13-8-10-16-32(27)46-41(54)29-15-12-18-34(50)36(29)47-40(53)28-14-9-11-17-33(28)48(6)7/h8-18,20-21,24,30-31,35,37,39,50-51,56H,19,22H2,1-7H3,(H,46,54)(H,47,53)
- InChI-Schlüssel: VTLYZTRDIRBJDH-UHFFFAOYSA-N
- Lächelt: CC(OCC1=CC2C3C(CC(C)C4(C2=O)C=C(C(OC(C2=CC=CC=C2NC(C2C=CC=C(O)C=2NC(C2=CC=CC=C2N(C)C)=O)=O)=O)C4(O)C1O)C)C3(C)C)=O
Berechnete Eigenschaften
- Genaue Masse: 791.341795
- Monoisotopenmasse: 791.341795
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1720
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topologische Polaroberfläche: 192
Experimentelle Eigenschaften
- Dichte: 1.39
- Siedepunkt: 816.1°Cat760mmHg
- Flammpunkt: 447.4°C
- Brechungsindex: 1.67
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Verwandte Literatur
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
34391-10-1 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)) Verwandte Produkte
- 1021075-53-5(3-fluoro-N-[6-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide)
- 1601865-33-1(1-(tert-Butoxy)-1-(iodomethyl)cycloheptane)
- 2680732-76-5(4-(2-Methylpropyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 1260948-64-8(2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide)
- 450346-51-7(2-{(2,5-dimethylphenyl)methylsulfanyl}-5H,6H,7H,8H-1,3,4thiadiazolo3,2-a1,3diazepin-8-one)
- 1049358-06-6(N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,4-dimethylbenzene-1-sulfonamide)
- 1450660-93-1(2-Methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylic acid)
- 50450-56-1(2-(isothiocyanatomethyl)oxane)
- 121786-30-9(2-acetamido-3-(furan-2-yl)propanoic acid)
- 53660-19-8(N,α,α’-Trimethyldiphenethylamine)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
